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molecular formula C26H27ClN2O2 B8684173 Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester

Benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]-, ethyl ester

Cat. No. B8684173
M. Wt: 435.0 g/mol
InChI Key: CSHWKVPALLDKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084607B2

Procedure details

A mixture of EXAMPLE 2B (13 g) and lithium hydroxide hydrate (3.78 g) in dioxane (250 mL) and water (100 mL) at 95° C. was stirred for 16 hours and concentrated. The concentrate in water was heated at 80° C. and filtered. The filtrate was treated with 1M HCl (90 mL) and filtered.
Quantity
13 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH2:20][CH2:19][N:18]([C:21]3[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=3)[CH2:17][CH2:16]2)=[CH:4][CH:3]=1.O.[OH-].[Li+]>O1CCOCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][N:15]2[CH2:20][CH2:19][N:18]([C:21]3[CH:22]=[CH:23][C:24]([C:25]([OH:27])=[O:26])=[CH:30][CH:31]=3)[CH2:17][CH2:16]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)CN1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Name
lithium hydroxide hydrate
Quantity
3.78 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The concentrate in water
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with 1M HCl (90 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=C(C=CC=C1)CN1CCN(CC1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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